molecular formula C15H12Cl2N2O B11556760 N-[4-[(2,4-dichloro-benzylidene)-amino]-phenyl]-acetamide

N-[4-[(2,4-dichloro-benzylidene)-amino]-phenyl]-acetamide

Cat. No.: B11556760
M. Wt: 307.2 g/mol
InChI Key: NDHWKVVGMBLOGM-UHFFFAOYSA-N
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Description

N-[4-[(2,4-dichloro-benzylidene)-amino]-phenyl]-acetamide is a synthetic organic compound characterized by the presence of a benzylidene group attached to an amino group, which is further connected to a phenyl ring substituted with an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(2,4-dichloro-benzylidene)-amino]-phenyl]-acetamide typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 4-aminoacetophenone. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The general reaction scheme is as follows:

    Condensation Reaction:

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(2,4-dichloro-benzylidene)-amino]-phenyl]-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the benzylidene group to a benzyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Sodium borohydride in methanol or ethanol

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine

Major Products

    Oxidation: Carboxylic acids or ketones

    Reduction: Benzyl derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

Chemistry

In chemistry, N-[4-[(2,4-dichloro-benzylidene)-amino]-phenyl]-acetamide is used as a precursor for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its structure allows it to interact with various biological targets, making it useful in drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, although further research is needed to confirm these effects.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which N-[4-[(2,4-dichloro-benzylidene)-amino]-phenyl]-acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzylidene group can form covalent or non-covalent bonds with active sites, inhibiting or modulating the activity of the target. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[(2,4-dichloro-benzylidene)-amino]-phenyl]-acetamide
  • N-[4-[(2,4-dichloro-benzylidene)-amino]-phenyl]-benzamide
  • N-[4-[(2,4-dichloro-benzylidene)-amino]-phenyl]-propionamide

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both benzylidene and acetamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, leading to unique applications in research and industry.

Properties

Molecular Formula

C15H12Cl2N2O

Molecular Weight

307.2 g/mol

IUPAC Name

N-[4-[(2,4-dichlorophenyl)methylideneamino]phenyl]acetamide

InChI

InChI=1S/C15H12Cl2N2O/c1-10(20)19-14-6-4-13(5-7-14)18-9-11-2-3-12(16)8-15(11)17/h2-9H,1H3,(H,19,20)

InChI Key

NDHWKVVGMBLOGM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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